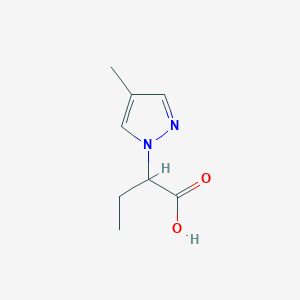

2-(4-methyl-1H-pyrazol-1-yl)butanoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“2-(4-methyl-1H-pyrazol-1-yl)butanoic acid” is a chemical compound with the CAS Number: 1172375-78-8 . It has a molecular weight of 168.2 and its IUPAC name is the same as the common name . The compound is typically stored at room temperature and comes in a powder form .

Molecular Structure Analysis

The InChI code for “2-(4-methyl-1H-pyrazol-1-yl)butanoic acid” is 1S/C8H12N2O2/c1-3-7(8(11)12)10-5-6(2)4-9-10/h4-5,7H,3H2,1-2H3,(H,11,12) . This code provides a specific description of the molecule’s structure, including the number and arrangement of atoms.Physical And Chemical Properties Analysis

“2-(4-methyl-1H-pyrazol-1-yl)butanoic acid” is a powder at room temperature . It has a molecular weight of 168.2 . More specific physical and chemical properties like melting point, boiling point, solubility, etc., are not available in the current data.Scientific Research Applications

Synthesis of Platinum (II) Complexes

The compound can be used in the synthesis of platinum (II) complexes. In one study, an aryl-substituted pyrazole was reacted with potassium tetrachloroplatinate, followed by the reaction of the postulated intermediate chloro-bridged dimer with a pyrazole-containing 1,3-diketonate ligand . The synthesized complex exhibited green fluorescence with a maximum at 514 nm .

Organic Light-Emitting Diode (OLED) Materials

The platinum (II) complexes synthesized using this compound can be used as phosphor materials for modern photovoltaic devices . These complexes are efficient organic light-emitting structures .

Androgen Receptor Antagonists

2-(5-methyl-1H-pyrazol-1-yl) acetamide derivatives, which are structurally similar to your compound, have been evaluated as androgen receptor antagonists . These compounds showed higher anti-proliferative activity against LNCaP cells than Bicalutamide .

Anti-proliferative Agents

Some compounds in the series of 2-(5-methyl-1H-pyrazol-1-yl) acetamide derivatives showed potent anti-proliferative activity in LNCaP cells . This suggests that your compound might also have potential as an anti-proliferative agent.

Mechanism of Action

Target of Action

Compounds like “2-(4-methyl-1H-pyrazol-1-yl)butanoic acid” often target specific enzymes or receptors in the body. The pyrazole group in the compound is a common feature in many biologically active molecules and is known to interact with various targets .

Mode of Action

The interaction of “2-(4-methyl-1H-pyrazol-1-yl)butanoic acid” with its targets would typically involve the formation of non-covalent bonds such as hydrogen bonds and hydrophobic interactions. This can lead to changes in the conformation or activity of the target, which can affect downstream cellular processes .

Biochemical Pathways

Without specific information, it’s hard to say which biochemical pathways “2-(4-methyl-1H-pyrazol-1-yl)butanoic acid” might affect. Many drugs that contain a pyrazole group are involved in pathways related to inflammation, pain, and various diseases .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of “2-(4-methyl-1H-pyrazol-1-yl)butanoic acid” would depend on various factors such as its chemical structure, the route of administration, and the patient’s physiology. Generally, compounds with a pyrazole group have good bioavailability .

Result of Action

The molecular and cellular effects of “2-(4-methyl-1H-pyrazol-1-yl)butanoic acid” would depend on its specific targets and mode of action. This could range from the inhibition of a particular enzyme to the modulation of signal transduction pathways .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of “2-(4-methyl-1H-pyrazol-1-yl)butanoic acid”. For example, extreme pH or temperature could potentially degrade the compound or reduce its activity .

properties

IUPAC Name |

2-(4-methylpyrazol-1-yl)butanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O2/c1-3-7(8(11)12)10-5-6(2)4-9-10/h4-5,7H,3H2,1-2H3,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVHMKGAITREJPV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)O)N1C=C(C=N1)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-methyl-1H-pyrazol-1-yl)butanoic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-{3-[5-(ethoxycarbonyl)-2,4-dimethyl-1H-pyrrol-3-yl]propanoyl}piperidine-4-carboxylic acid](/img/structure/B1327081.png)

![4-[(5-{[(2,4-Difluorophenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)methoxy]benzoic acid](/img/structure/B1327085.png)

![[1-(3,4,5-Trimethoxybenzoyl)piperidin-4-yl]acetic acid](/img/structure/B1327093.png)

![Ethyl 5-{[(4-fluorophenyl)amino]carbonyl}-1,3,4-thiadiazole-2-carboxylate](/img/structure/B1327098.png)

![tert-butyl 3-(4-ethyl-5-mercapto-4H-1,2,4-triazol-3-yl)-1-methyl-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridine-5-carboxylate](/img/structure/B1327099.png)

![tert-butyl 3-formyl-1-methyl-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridine-5-carboxylate](/img/structure/B1327103.png)

![5-tert-butyl 3-ethyl 1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridine-3,5-dicarboxylate](/img/structure/B1327104.png)

![N-methyl-2-[5-(2-methylphenyl)-1,2,4-oxadiazol-3-yl]ethanamine](/img/structure/B1327105.png)

![N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]cyclopropanamine](/img/structure/B1327108.png)